molecular formula C12H16N6O3 B12941442 (S)-2-((R)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid

(S)-2-((R)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid

Cat. No.: B12941442
M. Wt: 292.29 g/mol
InChI Key: SGCGMORCWLEJNZ-ZJUUUORDSA-N
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Description

(S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound featuring two imidazole rings Imidazole is a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves the formation of imidazole rings and the subsequent coupling of these rings with amino acids. One efficient method for preparing imidazole derivatives is through the reaction of amidines with ketones under transition-metal-free conditions . This method allows for the formation of imidazole rings with high yields and under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized to form imidazolones.

    Reduction: Reduction reactions can convert imidazole rings to dihydroimidazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild conditions, making them suitable for various applications.

Major Products

The major products formed from these reactions include imidazolones from oxidation, dihydroimidazoles from reduction, and substituted imidazole derivatives from nucleophilic substitution.

Scientific Research Applications

(S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those containing imidazole rings.

    Biology: The compound is used in studies of enzyme mechanisms and protein-ligand interactions due to its structural similarity to histidine, an amino acid found in many proteins.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals, where imidazole derivatives are commonly employed.

Mechanism of Action

The mechanism of action of (S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can coordinate with metal ions in enzyme active sites, influencing the enzyme’s activity. Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure to the compound .

    Imidazole: A simple five-membered ring containing two nitrogen atoms, serving as a basic building block for more complex molecules.

    Imidazolone: An oxidized form of imidazole, often used in biochemical studies.

Uniqueness

(S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its dual imidazole rings and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and industrial applications, particularly in the development of new drugs and biochemical tools.

Properties

Molecular Formula

C12H16N6O3

Molecular Weight

292.29 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C12H16N6O3/c13-9(1-7-3-14-5-16-7)11(19)18-10(12(20)21)2-8-4-15-6-17-8/h3-6,9-10H,1-2,13H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21)/t9-,10+/m1/s1

InChI Key

SGCGMORCWLEJNZ-ZJUUUORDSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N

Origin of Product

United States

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